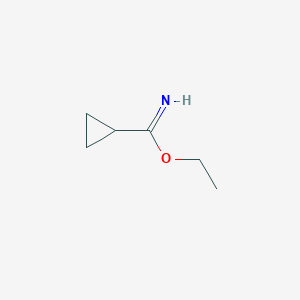
1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
Overview
Description
1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Supramolecular Assemblies
1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate analogs have been studied for their ability to form diverse supramolecular assemblies. These assemblies are influenced by weak intermolecular interactions such as C-H⋯O/C-H⋯π, despite lacking a traditional hydrogen bond donor and acceptor system. The study of these analogues reveals their potential in constructing unique supramolecular structures through various weak interactions (Samipillai et al., 2016).
Parallel Solution-phase Synthesis
The compound has been utilized in the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic Acids. This process involves the treatment of di-tert-butyl (2S,4E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate with various anilines, demonstrating its utility in synthesizing a library of complex organic compounds (Svete et al., 2010).
Asymmetric Synthesis of Nociceptin Antagonists
An efficient asymmetric synthesis method using this compound has been developed for creating intermediates in the synthesis of nociceptin antagonists. This method is notable for its scalability and the production of enantiomerically pure compounds, highlighting its importance in pharmaceutical research (Jona et al., 2009).
Formation of Hydroxamic Acid
Research has shown that compounds like 3-tert-butyl-5-methyl-1,4-dihydropyridine(DHP)-dicarboxylate, closely related to this compound, can react under certain conditions to yield products like cyclic hydroxamic acid. These findings contribute to the understanding of chemical reactions involving similar compounds (Görlitzer & Baltrusch, 2000).
Synthesis of Macrocyclic Tyk2 Inhibitors
A highly functionalized 2-pyrrolidinone, similar to this compound, has been synthesized and utilized in creating a novel series of macrocyclic Tyk2 inhibitors. This demonstrates its potential application in medicinal chemistry for the development of new therapeutics (Sasaki et al., 2020).
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H317 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGDBJLQEQWSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578540 | |
| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194924-95-3 | |
| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-oxo-1,3-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194924-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




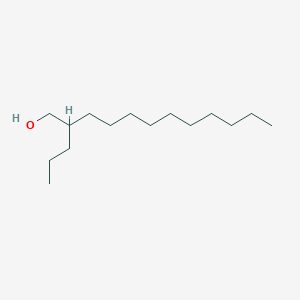

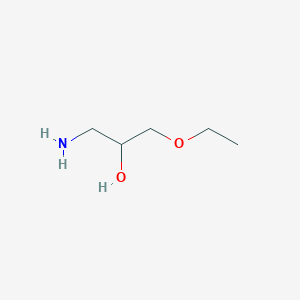
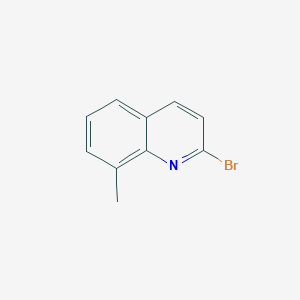

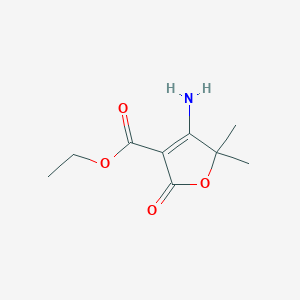

![4-[2-(Chloromethyl)phenyl]morpholine](/img/structure/B1285253.png)



